Disperse Orange 118 chemical structure and properties
Disperse Orange 118 chemical structure and properties
Technical Monograph: Chemical & Functional Profiling of C.I. Disperse Orange 118
Executive Summary
C.I. Disperse Orange 118 represents a specialized class of mono-azo disperse dyes engineered for hydrophobic substrates. While primarily utilized in the textile and sublimation transfer industries, its structural classification as a donor-acceptor azobenzene derivative warrants rigorous scrutiny in toxicological and analytical contexts. This guide synthesizes the physicochemical properties, synthesis pathways, and safety profiles of Disperse Orange 118, addressing critical nomenclature ambiguities and potential metabolic risks associated with azo cleavage.
Part 1: Chemical Identity & Structural Elucidation
Nomenclature and Identification
The identification of Disperse Orange 118 is complicated by historical nomenclature overlaps. Researchers must distinguish between the Disperse variant (hydrophobic) and Direct variants (hydrophilic salts).
| Parameter | Detail |
| C.I. Name | C.I. Disperse Orange 118 |
| Primary CAS RN | 158571-45-0 (Modern commercial identifier) |
| Secondary CAS RN | 28706-33-4 (Often cross-referenced in toxicological databases; note potential conflict with Direct Orange 118) |
| Chemical Class | Mono-azo Dye (Azobenzene derivative) |
| Chromophore | Azo group (-N=N-) |
| Molecular Formula | Proprietary/Variable (Class: C |
Structural Architecture
Disperse Orange 118 belongs to the "donor-acceptor" class of azo dyes. Its structure typically features an electron-deficient diazo component (acceptor) coupled to an electron-rich amine (donor). This "push-pull" electronic system lowers the HOMO-LUMO gap, resulting in the characteristic orange absorbance (approx. 440–490 nm).
Note on Structural Ambiguity: Public databases (CAS Common Chemistry) do not disclose the exact crystal structure for CAS 158571-45-0. The diagram below illustrates the consensus scaffold for this dye class, highlighting the functional sites responsible for its sublimation properties and mutagenic potential.
Figure 1: Consensus structural scaffold of Disperse Orange 118 showing the donor-acceptor mechanism and the azo linkage susceptible to enzymatic cleavage.
Part 2: Physicochemical Properties
The utility of Disperse Orange 118 in sublimation transfer printing dictates its physical profile: it must possess high thermal stability yet sublime (transition solid-to-gas) between 180°C and 220°C.
| Property | Value / Characteristic | Relevance |
| Physical State | Solid powder / Brown-Orange crystals | Handling & inhalation risk |
| Solubility (Water) | Negligible (< 0.1 mg/L) | High hydrophobicity (LogP > 3.0 predicted) |
| Solubility (Organic) | Soluble in Acetone, DMF, Ethanol | Critical for HPLC sample preparation |
| Sublimation Point | ~180°C – 220°C | Transfer printing efficiency |
| 440 – 480 nm (in Ethanol) | Spectrophotometric quantification | |
| Light Fastness | High (6–7 on Blue Wool Scale) | Stability against photodegradation |
Part 3: Synthesis & Manufacturing Pathways
The synthesis follows the classical Diazotization-Coupling route. This protocol is self-validating through pH control and temperature management (0–5°C) to prevent decomposition of the diazonium salt.
Experimental Protocol: General Synthesis Workflow
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Diazotization: A primary aromatic amine (e.g., nitroaniline derivative) is treated with sodium nitrite (NaNO
) and mineral acid (HCl) at 0–5°C. -
Coupling: The diazonium salt solution is added dropwise to a solution of the coupling component (e.g., N-alkylated aniline) buffered to pH 4.0–5.5.
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Critical Control: Temperature must remain <5°C to avoid phenol formation.
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Isolation: The resulting precipitate is filtered, washed to neutral pH, and dried.
Figure 2: Synthetic pathway for mono-azo disperse dyes. Strict temperature control (0-5°C) is required during diazotization to ensure yield and purity.
Part 4: Analytical Characterization Protocols
For researchers investigating contamination or purity, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard.
Protocol: HPLC-DAD-MS Analysis
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH stability).
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Mobile Phase B: Acetonitrile (ACN).
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Gradient: 50% B to 100% B over 15 mins. Disperse dyes elute late due to hydrophobicity.
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Detection:
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UV/Vis: 450 nm (monitoring
). -
MS: ESI Positive Mode (Targeting
).
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Self-Validating Step: Run a blank injection of pure ACN between samples to rule out carryover, as disperse dyes stick avidly to stainless steel tubing.
Part 5: Toxicological Profile & Safety
This section is critical for drug development professionals assessing potential impurities or repurposing risks.
5.1 Metabolic Cleavage & Mutagenicity Azo dyes are metabolized by azoreductase enzymes (hepatic and intestinal flora), cleaving the azo bond (-N=N-) into two primary aromatic amines.
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Risk Factor: If the cleavage products include substituted anilines (e.g., nitroanilines), the dye may exhibit mutagenic activity in the Ames test (Salmonella typhimurium strains TA98/TA100).
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Evidence: Disperse Orange 118 has been flagged in systematic evidence maps as a "market-relevant azo dye" with potential to release primary aromatic amines (pAAs) [1].
5.2 Sensitization Disperse dyes are notorious skin sensitizers. While Disperse Blue 106/124 are the most potent, Disperse Orange variants are often co-contaminants implicated in textile dermatitis.
5.3 Safety Data Sheet (SDS) Summary
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GHS Classification: Skin Sens. 1 (H317), Aquatic Chronic (H411).
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Handling: Use nitrile gloves and P95 respiratory protection to prevent dust inhalation.
References
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Keshava, N., et al. (2025). Application of systematic evidence mapping to identify available data on the potential human health hazards of selected market-relevant azo dyes. Environment International.
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European Chemicals Agency (ECHA). Substance Information: Disperse Orange 118 (CAS 28706-33-4 / 158571-45-0).
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BOC Sciences. Disperse Orange 118 Product Monograph & Properties.
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Vacchi, F. I., et al. (2015). Using SPE-LC-ESI-MS/MS analysis to assess disperse dyes in environmental water samples. Journal of Chromatography.
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LookChem. CAS 158571-45-0 Data Sheet.
